Bisoxatin acetate is a laxative used in scientific research to induce diarrhea in animal models. [, , ] It belongs to the class of stimulant laxatives, which work by increasing intestinal motility and fluid secretion. [, , ] Bisoxatin acetate is primarily used to study the effects of diarrhea on intestinal function and morphology. [, , ]
The molecular structure of bisoxatin acetate features two anthrone rings connected by a methylene bridge. This unique configuration contributes to its pharmacological properties.
Bisoxatin acetate participates in various chemical reactions, primarily related to its role as a laxative. Its mechanism of action involves increasing intestinal peristalsis and inhibiting the absorption of water and ions within the intestine.
The primary mechanism by which bisoxatin acetate exerts its laxative effect involves interaction with chloride channels located in intestinal epithelial cells. This interaction enhances fluid secretion into the intestinal lumen, thereby promoting bowel movements.
Bisoxatin acetate exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Property | Value |
---|---|
State | Solid |
Water Solubility | 0.0201 mg/mL |
LogP (octanol-water partition coefficient) | 3.61 |
pKa (strongest acidic) | 9.15 |
Polar Surface Area | 78.79 Ų |
Number of Rings | 4 |
These properties indicate that bisoxatin has moderate lipophilicity and limited solubility in water, which may affect its absorption and distribution within biological systems .
Bisoxatin acetate is primarily used in clinical settings for:
The initial synthesis of bisoxatin acetate (chemical name: 2,2-bis(4-acetoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one acetate) relied on O-acetylation of bisoxatin, a derivative synthesized from isatin via the Ullmann condensation reaction [9]. Early routes involved reacting isatin with p-bromophenol under high-temperature alkaline conditions (180–200°C), yielding bis(4-hydroxyphenyl)isatin as an intermediate. Subsequent acetylation introduced acetate groups, forming bisoxatin acetate with limited purity (85–90%) and significant byproducts like N-acetylated impurities [6] [7]. The solvent systems for crystallization—typically ethanol/water or acetone/hexane—resulted in irregular crystal habits, causing batch-to-batch variability in dissolution kinetics. Despite these inefficiencies, this method enabled early commercial production under trade names like Laxanat and Wylaxine [1] [7].
Table 1: Early Synthetic Methods for Bisoxatin Acetate
Reaction Step | Reagents/Conditions | Yield | Major Limitations |
---|---|---|---|
Isatin activation | Cu catalyst, K₂CO₃, 200°C | 60–65% | Dehalogenation side products |
Phenolic coupling | p-Bromophenol, DMF | 70% | Residual palladium contamination |
Acetylation | Acetic anhydride, pyridine | 90% | N-acetylated impurities (5–8%) |
Crystallization | Ethanol/water (3:1) | 75% | Agglomerated crystals, slow dissolution |
Recent advances focused on polymorph control to enhance bioavailability. A breakthrough emerged with the isolation of Polymorph Form A (patented in 2013), achieved through antisolvent crystallization using ethyl acetate and n-heptane [6] [9]. This form exhibits superior physicochemical properties:
The synthesis employs phase-transition inhibitors like polyvinylpyrrolidone (PVP K30) during recrystallization, suppressing undesired Form B nucleation. X-ray powder diffraction (XRPD) confirmed Form A’s unique lattice parameters (P2₁/c space group, unit cell dimensions a=14.21 Å, b=5.98 Å, c=18.34 Å) [6]. This polymorph is now the industrial standard, replacing older crystalline forms in pharmaceutical formulations [7].
Table 2: Comparative Analysis of Bisoxatin Acetate Polymorphs
Property | Form A | Form B | Amorphous |
---|---|---|---|
Crystal habit | Needles | Plates | None |
Melting point | 220°C | 208°C | 195°C (glass transition) |
Dissolution t₉₀ | 8 min (pH 6.8) | 22 min (pH 6.8) | 5 min (pH 6.8) |
Storage stability | >24 months (25°C/60% RH) | 12 months (25°C/60% RH) | 3 months (25°C/60% RH) |
Bioavailability | 98% relative to amorphous | 75% relative to amorphous | 100% (reference) |
SAR investigations reveal that bisoxatin acetate’s laxative effect depends on intact ester groups and the planarity of the benzoxazinone core. Deacetylation to bisoxatin (the free phenol) reduces colonic motility stimulation by 80%, confirming acetate moieties as essential prodrug components [7]. Molecular modifications further identified three critical bioactivity determinants:
Unexpectedly, repurposing studies revealed bisoxatin (free phenol form) inhibits SARS-CoV-2 Spike protein-ACE2 interactions by binding at the “Site 1” hook region of the receptor-binding domain (RBD). Molecular dynamics simulations (100 ns) show π-π stacking with Tyr505 and hydrogen bonds with Glu406/Ser494 (binding free energy: −8.4 kcal/mol) [2] [3]. This activity is abolished in diacetylated analogs, underscoring the necessity of free phenolic groups for antiviral effects.
Table 3: Key Structure-Activity Relationships of Bisoxatin Derivatives
Structural Feature | Modification | Biological Consequence | Target Affinity Change |
---|---|---|---|
para-Acetate groups | Deacetylation to bisoxatin | 80% loss in laxative efficacy | GC-C binding ↓ 90% |
Oxazinone C3 carbonyl | Reduction to alcohol | Loss of peristaltic stimulation | Serine hydrolase Km ↑ 5-fold |
Phenol rings | Ortho-methyl substitution | Abolished Spike protein inhibition | ACE2-RBD Kd: >500 μM |
Benzoxazinone ring saturation | Dihydrobenzoxazole formation | 3-fold ↑ in colonic fluid accumulation | GC-C EC₅₀: 0.8 μM (vs. 2.4 μM) |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7